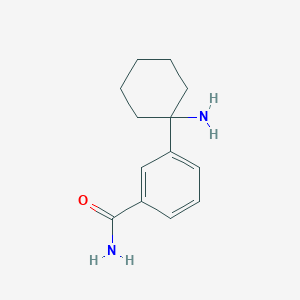

3-(1-Aminocyclohexyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

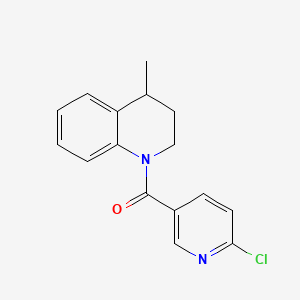

“3-(1-Aminocyclohexyl)benzamide” is a chemical compound with the CAS Number: 1391205-54-1. It has a molecular weight of 218.3 and is typically in powder form .

Synthesis Analysis

Benzamides, including “this compound”, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H18N2O/c14-12(16)10-5-4-6-11(9-10)13(15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,15H2,(H2,14,16) . This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Chemical Reactions Analysis

The synthesis of benzamides, including “this compound”, involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature. Like other amides, it is likely to have high boiling and melting points .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

1-(Aminocyclohexyl)benzamide derivatives have been investigated for their unique pharmacological properties. Specifically, they have been linked to the chemistry and pharmacology of novel synthetic opioid receptor agonists. These compounds, often referred to as U-drugs, show significant impact on drug markets, prevalence, and harm. The most prominent compound of this class, U-47700, has been reported to provide short-lasting euphoric effects, triggering a desire to re-dose. The research emphasizes the importance of international early warning systems in tracking emerging psychoactive substances, suggesting that these systems facilitate responsive action and gather relevant data for detailed risk assessments. These compounds, being chiral, necessitate that detection methods consider the determination of configuration due to the large effect of stereochemistry on their potency (Sharma et al., 2018).

Supramolecular Chemistry and Nanotechnology Applications

Benzene-1,3,5-tricarboxamides (BTAs), while not directly 1-(Aminocyclohexyl)benzamide, provide an interesting context for the use of benzamide structures in supramolecular chemistry. BTAs, first synthesized in 1915, have garnered attention in various scientific fields including nanotechnology and polymer processing. The simple structure of BTAs, combined with their wide accessibility and understanding of their supramolecular self-assembly behavior, allows their use in applications ranging from nanotechnology to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is of particular interest, driven by threefold H-bonding. Moreover, their multivalent nature drives applications in the biomedical field, showcasing the adaptability of benzamide structures in scientific applications (Cantekin et al., 2012).

Environmental and Ecological Impact Studies

While not directly related to 3-(1-Aminocyclohexyl)benzamide, studies on benzophenone-3 (BP-3), a common component in sunscreens, provide insight into the environmental and ecological impacts of benzamide derivatives. BP-3's widespread use has led to its release into the water environment, raising concerns about its potential impact on aquatic ecosystems. The review discusses the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of BP-3 and its metabolites. BP-3 is lipophilic, photostable, and bioaccumulative and can be rapidly absorbed via oral and dermal routes. Given its detection in various environmental matrices and its demonstrated endocrine-disrupting capacity, the review emphasizes the need for further studies on environmental monitoring and the potential long-term exposure consequences in aquatic ecosystems (Kim & Choi, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-(1-aminocyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(16)10-5-4-6-11(9-10)13(15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,15H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTGBECFEXDLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC(=C2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)

![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2563802.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2563804.png)

![5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563807.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2563814.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563815.png)

![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)